Iperoxo Exhibits 300-Fold Higher M2 Receptor Potency Compared to Endogenous Acetylcholine
Iperoxo demonstrates a dramatically higher potency for activating M2 muscarinic acetylcholine receptors compared to the endogenous agonist acetylcholine (ACh). In CHO cells expressing recombinant human M2 receptors, the pEC50 for G-protein activation by iperoxo is 10.1, whereas acetylcholine has a pEC50 of 7.6 . This difference represents an approximate 316-fold increase in potency for iperoxo. In whole-cell dynamic mass redistribution (DMR) assays, the difference in potency was similarly confirmed, with iperoxo exhibiting a pEC50 of 10.10 ± 0.22 compared to ACh's pEC50 of 7.60 ± 0.16 [1].
| Evidence Dimension | Agonist potency at M2 receptor (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 10.1 |
| Comparator Or Baseline | Acetylcholine (ACh), pEC50 = 7.6 |
| Quantified Difference | ~316-fold higher potency (pEC50 difference of 2.5 log units) |
| Conditions | CHO cells expressing recombinant human M2 receptors; G-protein activation assay |
Why This Matters
This 300-fold potency increase allows for the use of significantly lower concentrations of Iperoxo to achieve maximal receptor activation, reducing the potential for non-specific effects and enabling robust, defined stimulation in sensitive assays.
- [1] Schrage R, Klöckner J, Holzgrabe U, Mohr K. Superagonism at muscarinic acetylcholine receptors: methodical challenges and structural basis. pA2 Online. Abstract 060P. View Source
